molecular formula C18H19N3O2S B4704418 3-[(3-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

3-[(3-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B4704418
M. Wt: 341.4 g/mol
InChI Key: VBQOIAIACASTPH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, known for diverse biological activities and applications in medicinal chemistry. Triazoles are significant for their unique structural motif and versatile chemical properties.

Synthesis Analysis

Synthesis involves multiple steps, starting with key intermediates like thiosemicarbazides and benzaldehydes. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction of related intermediates in ethanol under reflux conditions (Alotaibi et al., 2018).

Molecular Structure Analysis

Molecular structure is characterized using techniques like X-ray diffraction and nuclear magnetic resonance (NMR). Triazole rings exhibit specific dihedral angles with phenyl rings, contributing to the molecule's three-dimensional structure and chemical properties (Șahin et al., 2011).

Chemical Reactions and Properties

Triazoles typically undergo reactions like cyclization, alkylation, and aminomethylation. These reactions are critical for developing various derivatives with potential biological activities (Hovsepyan et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the compound's molecular geometry. X-ray crystallography provides detailed insights into these aspects (Hanif et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by the triazole core and substituents. Studies often focus on the electronic and spectroscopic properties, elucidating how structural variations affect chemical behavior (Beytur & Avinca, 2021).

Safety and Hazards

The compound is sold by Sigma-Aldrich as part of a collection of rare and unique chemicals. They do not provide analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-17(15-9-4-5-10-16(15)23-3)19-20-18(21)24-12-13-7-6-8-14(11-13)22-2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQOIAIACASTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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